4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Overview
Description
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the reaction of benzopyran derivatives with amine groups. One common method involves the reaction of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-one with ammonia or an amine under specific conditions to form the desired amine derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzopyran derivatives .
Scientific Research Applications
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
- 3,4-dihydro-2H-1-benzopyran-4-amine
- 4-methyl-3,4-dihydro-2H-1-benzopyran-4-one
Uniqueness
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it distinct from other benzopyran derivatives and can affect its biological and chemical properties .
Properties
IUPAC Name |
4-methyl-2,3-dihydrochromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-10(11)6-7-12-9-5-3-2-4-8(9)10;/h2-5H,6-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQGVAFYYNNDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138214-87-4 |
Source
|
Record name | 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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